(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-
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Overview
Description
The compound (2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3- is a complex organic molecule with a unique structure that includes multiple functional groups such as amides, ethers, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation reactions. Subsequent steps involve the introduction of various functional groups through reactions such as esterification, amidation, and etherification. The final product is purified using techniques such as chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be an important consideration.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions including:
Oxidation: The aromatic rings and ether groups can be oxidized under appropriate conditions.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of the amide groups can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: The compound’s ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.
Industry: Its stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The specific pathways involved depend on the exact structure of the compound and the nature of the target molecules.
Properties
Molecular Formula |
C49H60ClN9O7S2 |
---|---|
Molecular Weight |
986.6 g/mol |
IUPAC Name |
1-[2-[[2-[3-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62) |
InChI Key |
PQOGZKGXGLHDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
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